![molecular formula C22H24N2O5S3 B2984860 2-(benzylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)-4-tosylthiazol-5-amine CAS No. 690986-46-0](/img/structure/B2984860.png)
2-(benzylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)-4-tosylthiazol-5-amine
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Overview
Description
Scientific Research Applications
Organic Synthesis and Catalysis
Sulfonamide derivatives are pivotal in organic synthesis, serving as intermediates for synthesizing a wide range of compounds. For example, iodobenzene catalyzed C-H amination using m-chloroperbenzoic acid demonstrates the utility of N-aryl-N'-tosyl amidines, showcasing the general applicability of sulfonamides in facilitating moderate to high yields of desired products (Alla et al., 2013). Similarly, the solution-phase synthesis of a hindered N-methylated tetrapeptide using Bts-protected amino acid chlorides highlights the role of sulfonamide protection in peptide synthesis (Vedejs & Kongkittingam, 2000).
Heterogeneous Nanocatalysis
Research on novel nanocatalysts like "2-aminoethanesulfonic acid immobilized on epichlorohydrin functionalized Fe3O4@WO3" indicates the growing interest in sulfonamide-functionalized materials for catalysis. These materials exhibit excellent efficiency in synthesizing heterocyclic compounds, such as tetrasubstituted imidazoles, under green conditions (Ghasemzadeh & Akhlaghinia, 2017).
Antimicrobial and Antifungal Research
Sulfonamide derivatives have also been explored for their potential antimicrobial and antifungal properties. A study on "2,5-disubstituted 1, 3, 4-thiadiazoles" demonstrated the synthesis of sulfonyl-substituted nitrogen-containing heterocyclic systems with significant sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans (Sych et al., 2019).
Safety and Hazards
properties
IUPAC Name |
2-benzylsulfonyl-4-(4-methylphenyl)sulfonyl-N-(oxolan-2-ylmethyl)-1,3-thiazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O5S3/c1-16-9-11-19(12-10-16)32(27,28)21-20(23-14-18-8-5-13-29-18)30-22(24-21)31(25,26)15-17-6-3-2-4-7-17/h2-4,6-7,9-12,18,23H,5,8,13-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNQITWOVBBTGKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)S(=O)(=O)CC3=CC=CC=C3)NCC4CCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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